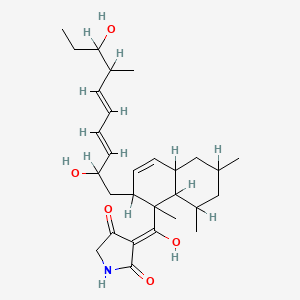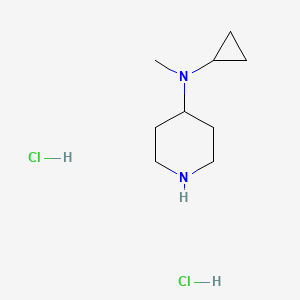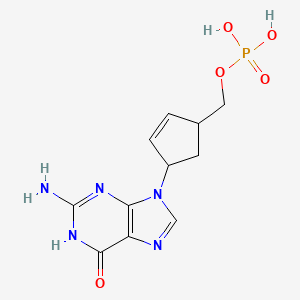
Carbovir Monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbovir Monophosphate is an organic phosphate compound that is the 5’-monophosphate derivative of (−)-carbovir. It is a carbocyclic analog of 2’,3’-dideoxyguanosine and exhibits significant antiviral activity, particularly against the human immunodeficiency virus (HIV). This compound is a crucial intermediate in the metabolic pathway of carbovir, which is known for its potent inhibitory effects on HIV replication .
作用機序
Target of Action
Carbovir Monophosphate primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) . This enzyme is crucial for the replication of the virus’s genetic material .
Mode of Action
This compound, as an analogue of 2’,3’-dideoxyguanosine, interacts with its target by inhibiting the reverse transcriptase enzyme . It is metabolized to Carbovir Triphosphate (CBV-TP), which competes with the endogenous 2’-deoxyguanosine 5’-triphosphate (dGTP) in the viral DNA synthesis process . This competition inhibits the replication of the virus’s genetic material .
Biochemical Pathways
This compound is involved in a series of enzymatic phosphorylations. Initially, it is monophosphorylated by adenosine phosphotransferase. Then, a cytosolic enzyme causes deamination of the monophosphate to yield this compound. Finally, cellular kinases phosphorylate the compound to yield Carbovir Diphosphate and the active Carbovir Triphosphate .
Pharmacokinetics
This compound is extensively metabolized in the liver, with less than 2% excreted as unchanged drug in the urine . The terminal elimination half-life of Carbovir is approximately 1.5 hours . The antiviral effect of Carbovir is due to its intracellular anabolite, Carbovir-Triphosphate (CBV-TP). CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of the reverse transcriptase enzyme, which controls the replication of the HIV’s genetic material . This inhibition results in the prevention of the virus’s replication and spread .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the stereoselectivity of its antiviral activity is determined by the enantiomeric specificity of a series of enzymatic phosphorylations . Additionally, the presence of other antiviral drugs can affect the metabolism of this compound .
準備方法
Synthetic Routes and Reaction Conditions: Carbovir Monophosphate can be synthesized through the phosphorylation of carbovir. The process involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction typically occurs in an organic solvent like dimethylformamide or pyridine, under controlled temperature conditions to ensure the selective formation of the monophosphate ester .
Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, employing continuous monitoring and control of reaction parameters. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical-grade standards .
化学反応の分析
Types of Reactions: Carbovir Monophosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to diphosphate and triphosphate derivatives.
Hydrolysis: Breakdown into carbovir and inorganic phosphate under acidic or enzymatic conditions.
Oxidation and Reduction: Limited data on these reactions, but potential for oxidative degradation under harsh conditions.
Common Reagents and Conditions:
Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents, dimethylformamide, pyridine.
Hydrolysis: Acidic or enzymatic conditions, water.
Oxidation: Strong oxidizing agents (hypothetical).
Major Products:
Phosphorylation: Carbovir diphosphate, carbovir triphosphate.
Hydrolysis: Carbovir, inorganic phosphate.
科学的研究の応用
Carbovir Monophosphate has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.
Medicine: Key intermediate in the development of antiviral therapies, particularly for HIV treatment. It is studied for its pharmacokinetics and pharmacodynamics in various cell lines and animal models.
Industry: Utilized in the production of antiviral drugs and as a reference standard in quality control laboratories
類似化合物との比較
Abacavir: Another carbocyclic nucleoside analog with similar antiviral activity but different pharmacokinetic properties.
Acyclovir: An acyclic guanosine analog used primarily for herpes simplex virus infections.
Ganciclovir: A nucleoside analog used for cytomegalovirus infections
Uniqueness: Carbovir Monophosphate is unique due to its specific stereochemistry, which confers high selectivity and potency against HIV. Unlike some other nucleoside analogs, it has a carbocyclic structure that enhances its stability and reduces susceptibility to enzymatic degradation .
特性
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRNVIJFVCXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433559 |
Source


|
| Record name | Carbovir Monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144490-73-3 |
Source


|
| Record name | Carbovir Monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
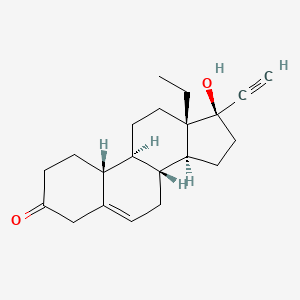
![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)
![(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B1146233.png)
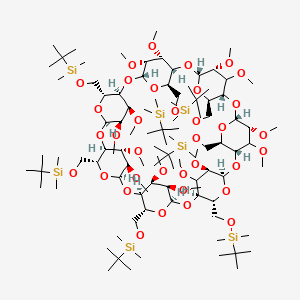
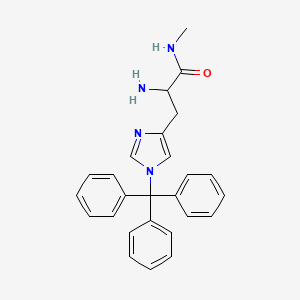
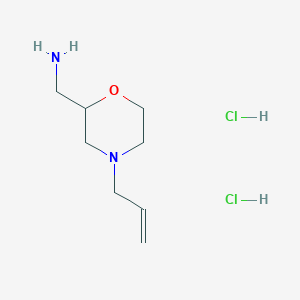
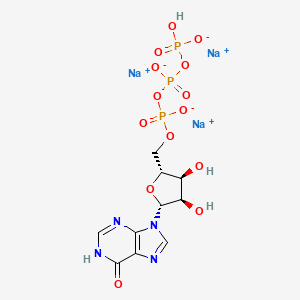

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)
